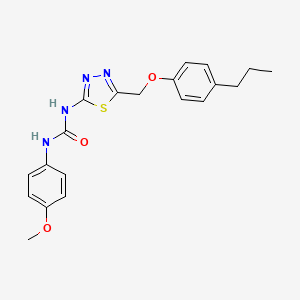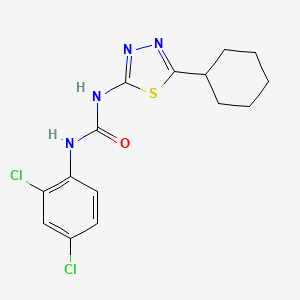
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
概要
説明
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of appropriate hydrazides with thiocyanates or other sulfur-containing reagents under acidic or basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the methoxy and propyl groups are added to the aromatic rings.
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy and propyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenolic or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It may be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(5-((4-methylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
- 1-(4-Methoxyphenyl)-3-(5-((4-ethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-14-5-9-17(10-6-14)27-13-18-23-24-20(28-18)22-19(25)21-15-7-11-16(26-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGGGUJSSIKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3672225.png)
![1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B3672238.png)
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea](/img/structure/B3672244.png)
![1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B3672248.png)
![1-(4-Methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3672254.png)
![1,3-dimethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3672262.png)
![N-[4-(dimethylamino)naphthalen-1-yl]-3,5-dimethoxybenzamide](/img/structure/B3672266.png)
![(4E)-4-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3672275.png)
![5-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3672279.png)
![1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3672280.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3672286.png)
![1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B3672290.png)

![1-(2,4-Dichlorophenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672310.png)
